molecular formula C7H12ClNO3S B2810350 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione CAS No. 883797-57-7

4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione

Cat. No.: B2810350
CAS No.: 883797-57-7
M. Wt: 225.69
InChI Key: NGZQOLAUDIEOHC-UHFFFAOYSA-N
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Description

4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a chemical compound known for its unique structure and reactivity It contains a thiomorpholine ring, which is a six-membered ring with sulfur and nitrogen atoms, and a 3-chloropropanoyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Thiomorpholine + 3-Chloropropionyl Chloride → this compound + HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom in the 3-chloropropanoyl group can be replaced by various nucleophiles, such as amines or thiols.
  • Acylation : The compound can act as an acylating agent, transferring its acyl group to other molecules.
  • Cyclization : It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions: Common reagents used in reactions with this compound include:

Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an amine can yield an amide derivative, while reacting with a thiol can produce a thioester .

Properties

IUPAC Name

3-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZQOLAUDIEOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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